molecular formula C17H19ClN2OS B2661154 2-amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 669738-72-1

2-amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2661154
CAS No.: 669738-72-1
M. Wt: 334.86
InChI Key: LOSHUPVZPCIQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-derived carboxamide featuring a 4-chlorophenyl substituent and an ethyl group at the 6-position of the tetrahydrobenzothiophene core. Benzothiophene carboxamides are known for their ability to interact with biological targets such as enzymes and receptors due to their planar aromatic systems and hydrogen-bonding capabilities .

The 4-chlorophenyl group is a common pharmacophore in drug design, often enhancing lipophilicity and binding affinity to hydrophobic pockets in target proteins .

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-2-10-3-8-13-14(9-10)22-16(19)15(13)17(21)20-12-6-4-11(18)5-7-12/h4-7,10H,2-3,8-9,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSHUPVZPCIQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 438231-19-7) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2OS. It features a benzothiophene core structure that is significant in medicinal chemistry due to its diverse biological activities.

1. Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been studied for their cytotoxic effects against various cancer cell lines. A study demonstrated that benzothiophene derivatives had potent activity against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG25.0
Compound BMCF710.0
Compound CA549 (lung)8.5

2. Antioxidant Properties

The antioxidant capacity of similar compounds has also been investigated. These compounds can scavenge free radicals and protect cells from oxidative stress. The presence of the thiophene ring is thought to contribute to these properties by stabilizing free radicals .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
  • Antioxidant Mechanism : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several tumor cell lines, with an emphasis on its potential as a lead compound for drug development .
  • Animal Models : Animal studies indicated that administration of the compound provided protective effects against chemically induced tumors, suggesting its potential role in cancer prevention strategies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Case Study: In Vitro Anticancer Activity

A study published in Molecules demonstrated that derivatives of thiophene exhibited promising antiproliferative activity against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines. Specifically, compounds with similar structural features were shown to inhibit VEGFR-2 and AKT pathways effectively:

CompoundIC50 (μM) HepG2IC50 (μM) PC-3Mechanism
4c0.0750.126VEGFR-2 Inhibition
3b3.1053.023AKT Inhibition

These findings suggest that modifications to the benzothiophene structure can enhance anticancer activity by targeting critical pathways involved in tumor growth and survival .

Antiviral Applications

The antiviral properties of compounds related to this compound have also been investigated. Research indicates that certain N-heterocycles exhibit potent antiviral activity against various viruses.

Case Study: Antiviral Activity Evaluation

A study focusing on N-Heterocycles highlighted the effectiveness of compounds with similar structures against viral infections:

CompoundEC50 (μM)Virus TypeMechanism
Compound A0.20HIVRT Inhibition
Compound B0.96Dengue VirusViral Entry Inhibition

The results indicated that structural modifications could significantly enhance antiviral properties, making these compounds potential candidates for further development in antiviral therapies .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 4-chlorophenyl group (electron-withdrawing) may enhance binding to electrophilic regions in target proteins compared to 4-methoxyphenyl (electron-donating) .
  • Alkyl chain modifications : Ethyl vs. methyl at the 6-position affects steric hindrance and solubility, with ethyl likely improving membrane permeability .

Physicochemical Properties

Available data for analogues include:

  • Spectroscopic Data: IR and NMR spectra for pyrimidine carboxamides (e.g., 2-amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide) confirm characteristic NH and C=O stretches (3459–3143 cm⁻¹) and aromatic proton resonances (δ 7.24–7.70 ppm) .
  • Thermal Stability : Melting points for chlorophenyl derivatives range from 147°C (simple benzamides) to 185–187°C (pyrimidine carboxamides), correlating with molecular rigidity .
  • Solubility : Methoxy and methyl substituents improve aqueous solubility compared to halogenated analogues, as seen in 4-methoxyphenyl derivatives .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-amino-N-(4-chlorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be ensured?

  • Methodology : Utilize acylation reactions with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or methanol recrystallization. Characterization should include IR spectroscopy (for NH, C=O, and C-O groups), ¹H/¹³C NMR for structural confirmation, and LC-MS/HRMS for molecular weight validation. Contaminants from incomplete reactions (e.g., unreacted starting materials) can be identified via TLC monitoring during synthesis .

Q. Which analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodology : Combine multiple techniques:

  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹).
  • NMR : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups; resolve overlapping signals with 2D-COSY or HSQC.
  • LC-MS : Detect impurities via fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities.
  • For contradictions, cross-validate with alternative methods (e.g., HRMS vs. elemental analysis) and replicate experiments under controlled conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodology : Standardize protocols using inert atmospheres (N₂/Ar), anhydrous solvents, and calibrated equipment. Document reaction parameters (e.g., temperature gradients, stirring rates) and validate purity thresholds (≥95% by HPLC). Share raw spectral data (e.g., NMR peak lists) in supplementary materials for cross-lab verification .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodology : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example:

  • Central Composite Design : Optimize yield and selectivity by modeling interactions between reaction time (6–24 hrs) and temperature (25–80°C).
  • Response Surface Methodology : Identify non-linear relationships (e.g., solvent dielectric constant vs. cyclization efficiency).
  • Validate models with confirmatory runs and ANOVA analysis .

Q. What computational strategies can predict the physicochemical properties or bioactivity of this compound?

  • Methodology : Combine quantum chemical calculations (DFT for orbital energies, solvation models) with molecular dynamics simulations to predict:

  • LogP : Use COSMO-RS for partition coefficient estimation.
  • Binding affinity : Dock the compound into target proteins (e.g., kinases) via AutoDock Vina, validated by MD-based free-energy calculations (MM-PBSA).
  • Cross-reference with experimental data (e.g., HPLC retention times for hydrophobicity) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology : Conduct meta-analysis with strict inclusion criteria:

  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., IC₅₀ values for reference inhibitors).
  • Data harmonization : Adjust for variables like serum concentration in cell media or incubation time.
  • Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability .

Q. What advanced techniques validate the stereochemical integrity of the tetrahydrobenzothiophene core during synthesis?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/IPA gradients to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compare experimental and DFT-simulated spectra for absolute configuration assignment.
  • NOESY NMR : Identify spatial proximity of protons to confirm ring conformation .

Methodological Resources

  • Synthesis Optimization :
  • Computational Integration :
  • Data Contradiction Analysis :
  • Reprodubility Protocols :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.